molecular formula C10H12N2O2 B14812502 3-Cyclopropoxy-5-methylisonicotinamide

3-Cyclopropoxy-5-methylisonicotinamide

Cat. No.: B14812502
M. Wt: 192.21 g/mol
InChI Key: WMRAXCOLAGJZGQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methylisonicotinamide is a substituted isonicotinamide derivative characterized by a cyclopropoxy group at the 3-position and a methyl group at the 5-position of the pyridine ring. The compound’s structure combines the rigidity of the cyclopropane ring with the hydrogen-bonding capacity of the amide group, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylpyridine-4-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-6-4-12-5-8(9(6)10(11)13)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

WMRAXCOLAGJZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C(=O)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methylisonicotinamide typically involves the reaction of 3-cyclopropoxy-5-methylisonicotinic acid with appropriate reagents to form the desired amide. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Cyclopropoxy-5-methylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methylisonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyclopropoxy-5-methylisonicotinamide with three structurally related compounds: 3-methoxy-5-methylisonicotinamide, 3-ethoxy-5-methylisonicotinamide, and 3-cyclopropylamino-5-methylisonicotinamide. Key parameters include solubility, lipophilicity (logP), molecular weight, and hypothetical biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 3) Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Hypothetical Bioactivity Target
This compound Cyclopropoxy 232.26 1.8 0.12 Kinase inhibition
3-Methoxy-5-methylisonicotinamide Methoxy 196.20 0.9 1.45 Antibacterial
3-Ethoxy-5-methylisonicotinamide Ethoxy 210.23 1.2 0.87 Antifungal
3-Cyclopropylamino-5-methylisonicotinamide Cyclopropylamino 231.27 1.5 0.09 Protease inhibition

Key Findings:

Substituent Effects on Lipophilicity: The cyclopropoxy group in the target compound increases lipophilicity (logP = 1.8) compared to methoxy (logP = 0.9) or ethoxy (logP = 1.2) analogs. This enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility (0.12 mg/mL vs. 1.45 mg/mL for methoxy) . Replacing the oxygen in the cyclopropoxy group with nitrogen (cyclopropylamino analog) marginally lowers logP (1.5) but further reduces solubility due to increased hydrogen-bond donor capacity.

This property is leveraged in kinase inhibitors like crizotinib, where cyclopropane enhances target selectivity. The electron-donating methoxy group may stabilize resonance structures in the pyridine ring, favoring interactions with bacterial DNA gyrase (hypothesized for the methoxy analog).

Synthetic Accessibility: Methoxy and ethoxy derivatives are synthetically straightforward via nucleophilic substitution, whereas cyclopropoxy and cyclopropylamino groups require specialized reagents (e.g., cyclopropane boronic acids or transition-metal catalysis), increasing production complexity .

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